molecular formula C14H29O7PSi B13780490 3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid

3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid

Cat. No.: B13780490
M. Wt: 368.43 g/mol
InChI Key: LKFVHFUPNDPFRV-UHFFFAOYSA-N
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Description

®-3-(tert-Butyldimethylsilyloxy)-6-dimethoxyphosphinyl-5-oxohexanoic acid is a complex organic compound with a unique structure that combines silyl, phosphinyl, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(tert-Butyldimethylsilyloxy)-6-dimethoxyphosphinyl-5-oxohexanoic acid typically involves multiple steps. One common method starts with the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the phosphinyl group through a reaction with dimethyl phosphite. The final step involves the oxidation of the intermediate to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(tert-Butyldimethylsilyloxy)-6-dimethoxyphosphinyl-5-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.

    Reduction: The phosphinyl group can be reduced to form phosphine derivatives.

    Substitution: The silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as tetrabutylammonium fluoride can be used to remove the silyl protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce phosphine-containing compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, ®-3-(tert-Butyldimethylsilyloxy)-6-dimethoxyphosphinyl-5-oxohexanoic acid is used as an intermediate in the synthesis of complex molecules. Its unique functional groups allow for selective reactions, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. Its ability to undergo various chemical transformations makes it a versatile building block for creating molecules with desired biological activities.

Industry

In the industrial sector, ®-3-(tert-Butyldimethylsilyloxy)-6-dimethoxyphosphinyl-5-oxohexanoic acid can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ®-3-(tert-Butyldimethylsilyloxy)-6-dimethoxyphosphinyl-5-oxohexanoic acid involves its interaction with specific molecular targets. The silyl and phosphinyl groups can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar silyl protection.

    Dimethyl phosphite: A phosphinyl-containing compound used in similar synthetic applications.

    tert-Butyldimethylsilyl chloride: A silylating agent used in the protection of hydroxyl groups.

Uniqueness

®-3-(tert-Butyldimethylsilyloxy)-6-dimethoxyphosphinyl-5-oxohexanoic acid is unique due to its combination of silyl, phosphinyl, and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H29O7PSi

Molecular Weight

368.43 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid

InChI

InChI=1S/C14H29O7PSi/c1-14(2,3)23(6,7)21-12(9-13(16)17)8-11(15)10-22(18,19-4)20-5/h12H,8-10H2,1-7H3,(H,16,17)

InChI Key

LKFVHFUPNDPFRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)CP(=O)(OC)OC)CC(=O)O

Origin of Product

United States

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